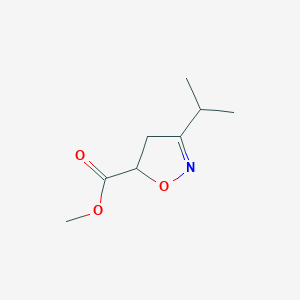![molecular formula C13H8F9N2OSb B064915 Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium CAS No. 175676-17-2](/img/structure/B64915.png)
Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a diazonium salt that is commonly used as a reagent in organic synthesis and as a catalyst in various chemical reactions. In
Wirkmechanismus
The mechanism of action of Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium is not fully understood, but it is believed to involve the formation of a reactive intermediate that can undergo various chemical reactions. This intermediate is thought to be highly reactive and can participate in a variety of chemical transformations, including the formation of aryl diazonium salts and the catalysis of chemical reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium. However, it is known that this compound is highly toxic and should be handled with care. It can cause skin irritation and respiratory problems if inhaled or ingested. Therefore, it is important to use proper safety precautions when working with this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium is its versatility in organic synthesis and catalysis. This compound can be used as a reagent or catalyst in a wide range of chemical reactions, making it a valuable tool in research laboratories. However, one of the limitations of this compound is its toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium. One area of interest is the development of new synthetic methods for this compound and its derivatives. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in various chemical reactions. Finally, research is needed to explore the potential toxicity of this compound and to develop safer handling procedures.
Synthesemethoden
The synthesis of Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium involves the reaction of 2-(trifluoromethoxy)aniline with sodium nitrite in the presence of hydrochloric acid. The resulting diazonium salt is then treated with hexafluoroantimonate(1-) to yield the final product. This synthesis method has been well-established in the literature and is commonly used in research laboratories.
Wissenschaftliche Forschungsanwendungen
Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium has been extensively studied for its potential applications in organic synthesis and catalysis. This compound has been shown to be an effective reagent for the preparation of aryl diazonium salts, which are important intermediates in many organic reactions. Additionally, Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium has been used as a catalyst in various chemical reactions, including the synthesis of biologically active compounds.
Eigenschaften
IUPAC Name |
hexafluoroantimony(1-);2-[2-(trifluoromethoxy)phenyl]benzenediazonium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N2O.6FH.Sb/c14-13(15,16)19-12-8-4-2-6-10(12)9-5-1-3-7-11(9)18-17;;;;;;;/h1-8H;6*1H;/q+1;;;;;;;+5/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXILDMRVYWLKI-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OC(F)(F)F)[N+]#N.F[Sb-](F)(F)(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F9N2OSb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380441 |
Source


|
| Record name | 2'-(Trifluoromethoxy)[1,1'-biphenyl]-2-diazonium hexafluoroantimonate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175676-17-2 |
Source


|
| Record name | 2'-(Trifluoromethoxy)[1,1'-biphenyl]-2-diazonium hexafluoroantimonate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[6-(Benzyloxy)pyridin-3-YL]ethanone](/img/structure/B64862.png)




